N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine
Description
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a synthetic organic compound featuring a 2-chlorothiazole core linked to a branched butanamine chain substituted with a phenyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at position 2 with chlorine and at position 5 with a methylene group connected to the amine. The 4-phenyl-2-butanamine moiety introduces a hydrophobic aromatic group, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOVKUIMUZSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine typically involves the reaction of 2-chloro-1,3-thiazole with a suitable amine derivative. One common method includes the use of 2-chloro-1,3-thiazole and 4-phenyl-2-butanamine in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Molecular Properties
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Thiazole vs. Thiadiazole Cores: Thiazoles (e.g., target compound, clothianidin) exhibit aromaticity with one nitrogen and one sulfur atom, favoring π-π stacking and hydrophobic interactions. Thiadiazole derivatives are widely reported for insecticidal and fungicidal activities, while thiazoles like clothianidin target insect nicotinic acetylcholine receptors (nAChRs) .
However, this may reduce water solubility . Chlorine at position 2 on the thiazole ring is conserved in clothianidin and the target compound, likely contributing to stability and receptor binding .
Synthetic Routes :
Physicochemical Properties
- Solubility : The target compound’s phenyl group reduces polarity compared to clothianidin, likely decreasing aqueous solubility but improving lipid bilayer penetration.
- Stability: The 2-chlorothiazole moiety may confer resistance to metabolic degradation, similar to neonicotinoids .
Biological Activity
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound belongs to a class of thiazole derivatives. Its structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C13H14ClN3S
- Molecular Weight : 281.78 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on N-substituted phenyl compounds, it was found that chloroacetamides, similar in structure to this compound, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
| N-(2-chloro-1,3-thiazol-5-yl)methyl derivatives | Methicillin-resistant S. aureus | Moderate |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Low |
Cytotoxicity and Antitumor Activity
Thiazole compounds have also been studied for their cytotoxic effects on cancer cells. For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of anti-apoptotic proteins .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxicity of thiazole derivatives, the compound exhibited an IC50 value of 23.30 ± 0.35 mM against A-431 human epidermoid carcinoma cells, indicating significant cytotoxic potential . The presence of electron-withdrawing groups on the phenyl ring was identified as crucial for enhancing cytotoxic activity.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets through hydrophobic contacts and hydrogen bonding. These interactions facilitate the compound's penetration into cell membranes and its subsequent action on intracellular targets.
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies indicate that modifications on the thiazole ring and the phenyl substituents significantly influence the biological activity of these compounds. For example:
- Halogen Substitution : The presence of halogens such as chlorine or fluorine enhances lipophilicity, improving membrane permeability.
- Phenyl Ring Modifications : Substituents on the phenyl ring can alter the electronic properties and steric hindrance, impacting both antimicrobial and cytotoxic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
